molecular formula C17H13BrFN3OS B2372484 5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide CAS No. 1797847-98-3

5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

Cat. No.: B2372484
CAS No.: 1797847-98-3
M. Wt: 406.27
InChI Key: ZAHQRCIZYBWHOE-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide is a chemical hybrid designed for investigative biochemistry and drug discovery, merging a nicotinamide core with a 4-methylthiazole scaffold. This molecular architecture leverages the known bioactivity of its components, positioning it as a valuable tool for probing novel biological pathways. The nicotinamide (vitamin B3) moiety is a critical biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme fundamental to mitochondrial respiration and cellular energy metabolism . Research into nicotinamide derivatives has expanded into neuroprotection , with evidence suggesting its utility in mitigating metabolic vulnerabilities in models of diseases like glaucoma . Furthermore, nicotinamide-based compounds are being actively investigated in other therapeutic areas, including as potential inhibitors of key regulators of inflammation and cell death, such as Receptor-interacting protein kinase 1 (RIPK1) . The thiazole ring is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological profile . Thiazole-containing compounds have demonstrated a wide spectrum of biological activities , including significant anti-inflammatory properties through the modulation of various enzymatic targets and signaling pathways like LOX, COX, and JNK . The integration of this heterocycle into molecular designs continues to yield compounds with potential as antimicrobial and anticancer agents, as seen in several FDA-approved drugs and experimental molecules . The specific inclusion of a 2-fluorophenyl substitution on the thiazole ring may fine-tune the compound's electronic properties and binding affinity, making it a sophisticated probe for structure-activity relationship (SAR) studies. Researchers can employ this compound to explore its function across various disciplines, including enzyme inhibition, cellular signaling, and metabolic regulation.

Properties

IUPAC Name

5-bromo-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3OS/c1-10-15(9-21-16(23)11-6-12(18)8-20-7-11)24-17(22-10)13-4-2-3-5-14(13)19/h2-8H,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHQRCIZYBWHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Fluorophenyl)-4-Methylthiazole-5-Carbaldehyde

Step 1: Hantzsch Thiazole Synthesis
The thiazole ring is assembled via cyclization of 2-bromo-1-(2-fluorophenyl)propan-1-one with thioacetamide. This reaction proceeds in ethanol under reflux, yielding 2-(2-fluorophenyl)-4-methylthiazole.

Step 2: Formylation at Position 5
The Vilsmeier-Haack reaction introduces a formyl group at position 5 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The product, 2-(2-fluorophenyl)-4-methylthiazole-5-carbaldehyde, is isolated via silica gel chromatography.

Preparation of (2-(2-Fluorophenyl)-4-Methylthiazol-5-yl)Methylamine

Step 3: Reduction of Aldehyde to Alcohol
The aldehyde is reduced to 5-(hydroxymethyl)-2-(2-fluorophenyl)-4-methylthiazole using sodium borohydride (NaBH₄) in methanol (yield: 85–90%).

Step 4: Bromination of Hydroxymethyl Group
Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 5-(bromomethyl)-2-(2-fluorophenyl)-4-methylthiazole (yield: 78%).

Step 5: Amination via Gabriel Synthesis
The bromide undergoes nucleophilic substitution with potassium phthalimide in DMF, followed by hydrazinolysis to yield the primary amine (overall yield: 65%).

Amide Bond Formation

Step 6: Synthesis of 5-Bromonicotinoyl Chloride
5-Bromonicotinic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is purified by distillation.

Step 7: Coupling with Thiazole-Methylamine
The amine reacts with 5-bromonicotinoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature, affording the target compound in 72% yield after recrystallization.

Optimization of Reaction Conditions

Suzuki-Miyaura Coupling for Thiazole Functionalization

Palladium catalysis proves critical for introducing aryl groups. For example, coupling 5-bromo-4-methylthiazole with 2-fluorophenylboronic acid using Pd(dppf)Cl₂ in dioxane/water (4:1) at 90°C achieves 91% yield.

Parameter Optimal Condition Yield
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 91%
Solvent Dioxane/H₂O (4:1) -
Temperature 90°C -
Base Na₂CO₃ -

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.98 (s, 1H, thiazole-H), 7.53–7.42 (m, 3H, aromatic), 4.16 (d, J = 6.2 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 (C=O), 152.1 (thiazole-C), 130.5–115.7 (aromatic-C).

High-Performance Liquid Chromatography (HPLC)

Purity: ≥98% (C18 column, acetonitrile/water gradient).

Mass Spectrometry (LC-MS)

[M + H]⁺ : Calculated 433.05, Observed 433.1.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Potential Therapeutic Uses

Research indicates that compounds containing thiazole and nicotinamide structures can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Specifically, the incorporation of a 2-fluorophenyl group may enhance the compound's interaction with biological targets due to its ability to modulate electronic properties and sterics.

  • Neuropharmacology : The compound may serve as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia. Studies have shown that mGlu5 modulators can influence synaptic transmission and plasticity, making them potential candidates for treating these conditions .
  • Anti-Cancer Activity : The thiazole moiety is known for its anti-cancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific combination of bromine and fluorine substituents may enhance the selectivity and potency of these compounds against cancer cell lines .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Approaches

The synthesis of 5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions that include:

  • Formation of Thiazole Ring : The thiazole component can be synthesized through condensation reactions involving appropriate aldehydes and thioureas.
  • Nicotinamide Derivation : The nicotinamide portion is often derived from readily available nicotinic acid or its derivatives through acylation reactions.

These synthetic pathways are crucial for optimizing yield and purity, as well as for exploring structure-activity relationships (SAR) to identify which modifications enhance biological activity .

2.2 Structure-Activity Relationships

Understanding the SAR is vital for developing more effective derivatives. Modifications to the thiazole ring or the introduction of different substituents on the aromatic rings can significantly impact the compound's pharmacological profile:

  • Bromine Substitution : The presence of bromine is known to increase lipophilicity, potentially improving membrane permeability and bioavailability.
  • Fluorine Substitution : The introduction of fluorine can enhance metabolic stability and alter binding affinity at biological targets due to its electronegative nature .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

  • A study published in Nature highlighted a series of thiazole-containing compounds that demonstrated significant efficacy as mGlu5 antagonists in rodent models of anxiety .
  • Another research article focused on the synthesis of nicotinamide derivatives that exhibited potent anti-cancer activity against various human cancer cell lines, showcasing the importance of structural modifications in enhancing therapeutic effects .

Data Table: Summary of Key Findings

Application AreaPotential EffectsReferences
NeuropharmacologymGlu5 modulation for anxiety/depression
Anti-Cancer ActivityInhibition of tumor growth
Synthesis TechniquesMulti-step organic reactions
Structure ModificationsEnhanced bioavailability through bromine/fluorine

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Nicotinamide Derivatives with Thiazole Moieties

Compound 28 (N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide)

  • Structural Differences :
    • Substituent on thiazole: 2-phenyl vs. 2-fluorophenyl in the target compound.
    • Linkage: Methylthioether (-S-CH2-) vs. methylene (-CH2-) in the target compound.
  • Key Data: m/z = 436.1 [M + H]+ (vs. theoretical ~436–440 for the target compound).

Stage 14.1 (5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide)

  • Structural Differences :
    • Amide substituent: 3-fluoro-4-(trifluoromethoxy)phenyl vs. thiazole-linked fluorophenyl .
    • Additional group: Pyrrolidine-hydroxymethyl replaces the thiazole-methyl group.
  • Key Data :
    • UPLC-MS: m/z = 468.3 [M + H]+.
    • Enhanced solubility due to polar pyrrolidine, contrasting with the lipophilic thiazole in the target compound .

Halogenated Aromatic Systems in Related Scaffolds

25B-NBOMe HCl (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, HCl)

  • Structural Contrasts :
    • Core structure: Benzeneethanamine vs. nicotinamide .
    • Halogen position: Bromine at 4-position on a dimethoxybenzene ring.

Example 27 (Patent EP Application)

  • Structural Features: Core: Pyrrolidine carboxamide with a 4-methylthiazol-5-yl benzyl group. Additional substituents: Isoindolinone moiety.
  • Implications :
    • Increased structural complexity may improve target specificity but reduce synthetic accessibility compared to the target compound .

Bioisosteric Replacements and Functional Group Variations

923785-55-1 (5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide)

  • Differences :
    • Amide substituent: Pyridinyl vs. thiazole-methyl-fluorophenyl .
  • Implications :
    • Pyridine’s electron-deficient nature may alter binding kinetics relative to thiazole .

N-(2,3-Dimethylcyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide

  • Bioisosteric Replacement :
    • Oxadiazole replaces thiazole; similar aromaticity but different electronic properties.
  • Implications :
    • Improved metabolic stability due to oxadiazole’s resistance to oxidative degradation .

Biological Activity

5-bromo-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a bromine atom, a thiazole moiety, and a nicotinamide group. The presence of the fluorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, substituted thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by modulating anti-apoptotic proteins .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound A23.30 ± 0.35Induces apoptosis via mitochondrial pathway
Compound B>1000Minimal activity
This compoundTBDTBD

Anti-inflammatory Effects

The compound's structural similarity to nicotinamide suggests potential anti-inflammatory effects. Nicotinamide has been shown to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages . This activity may extend to this compound, warranting further investigation into its effects on immune cell modulation.

Case Study: Macrophage Activation
In a study involving macrophages activated by lipopolysaccharides (LPS), nicotinamide derivatives reduced the production of TNF-α and IL-6, indicating a potential for this compound to exhibit similar anti-inflammatory properties .

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Modulation of Apoptosis : By affecting apoptotic pathways, the compound could enhance cell death in tumor cells.
  • Cytokine Regulation : Its potential to modulate cytokine release may contribute to anti-inflammatory effects.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using Taguchi methods.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
  • Batch-to-batch consistency : Statistical analysis (e.g., ANOVA) of purity data from multiple syntheses .

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